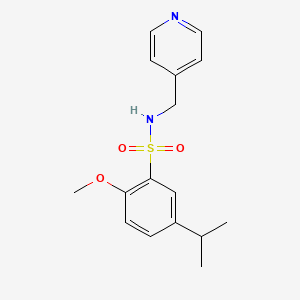![molecular formula C19H15N3S B5313714 2-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzonitrile](/img/structure/B5313714.png)
2-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzonitrile, commonly known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. MPTP is a potent inhibitor of mitochondrial complex I, which has led to its use in studying Parkinson's disease and other neurological disorders.
Wissenschaftliche Forschungsanwendungen
MPTP has been widely used in scientific research for its ability to induce Parkinson's disease-like symptoms in animal models. MPTP is metabolized into MPP+ (1-methyl-4-phenylpyridinium), which selectively damages dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels and subsequent Parkinson's disease-like symptoms. MPTP has also been used in studying other neurological disorders such as Huntington's disease and Alzheimer's disease.
Wirkmechanismus
MPTP inhibits mitochondrial complex I, which is involved in the electron transport chain and oxidative phosphorylation. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species, ultimately leading to cell death. MPTP is metabolized into MPP+, which is a potent neurotoxin that selectively damages dopaminergic neurons in the substantia nigra.
Biochemical and Physiological Effects:
MPTP-induced Parkinson's disease-like symptoms in animal models include tremors, rigidity, and bradykinesia. MPTP has also been shown to induce oxidative stress and inflammation in the brain, leading to neuronal damage and death. Additionally, MPTP has been shown to affect other systems in the body, such as the immune system and the cardiovascular system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPTP in lab experiments is its ability to induce Parkinson's disease-like symptoms in animal models, providing a useful tool for studying the disease. MPTP is also relatively easy to synthesize and has a long shelf life. However, MPTP has limitations in that it only induces a subset of Parkinson's disease-like symptoms and does not fully replicate the complexity of the disease in humans.
Zukünftige Richtungen
For MPTP research include developing new animal models that more closely mimic the complexity of Parkinson's disease in humans. Additionally, researchers are investigating the potential use of MPTP in studying other neurological disorders and developing new treatments for these diseases. Finally, there is ongoing research into the mechanisms of MPTP-induced neuronal damage and ways to mitigate these effects.
Synthesemethoden
MPTP can be synthesized through a multistep process involving the reaction of 4-methyl-2,6-dimethylpyrimidine with phenylmagnesium bromide, followed by the addition of thiomethyl chloride and benzonitrile. The final product is then purified through recrystallization to obtain a white crystalline powder.
Eigenschaften
IUPAC Name |
2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanylmethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3S/c1-14-11-18(15-7-3-2-4-8-15)22-19(21-14)23-13-17-10-6-5-9-16(17)12-20/h2-11H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYOABVFHYRKQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=CC=C2C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2'-butyl-1-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5313649.png)
![4-(hydroxymethyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-azepanol](/img/structure/B5313652.png)
![2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5313658.png)
![2-{[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5313663.png)
![2-(2-{4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5313672.png)
![2-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5313676.png)
![3-(2-chloro-3-quinolinyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5313684.png)
![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-(4-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5313691.png)
![5-chloro-6-{2-[5-(4-chloro-2,5-dimethoxyphenyl)-2-furyl]vinyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5313696.png)
![1-{2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]ethyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B5313703.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3-methylbenzyl)piperazine](/img/structure/B5313710.png)


![4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5313752.png)